molecular formula C13H13NO3 B6156129 ethyl 4-hydroxy-7-methylquinoline-3-carboxylate CAS No. 41460-18-8

ethyl 4-hydroxy-7-methylquinoline-3-carboxylate

Cat. No.: B6156129
CAS No.: 41460-18-8
M. Wt: 231.2
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Description

Ethyl 4-hydroxy-7-methylquinoline-3-carboxylate (CAS 41460-18-8) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C13H13NO3 and a molecular weight of 231.25 g/mol, this solid powder is a member of the 4-hydroxyquinoline family, a class of compounds known for their significant synthetic versatility and broad pharmacological potential in scientific research . Compounds within this structural class have been documented for their utility as coccidiostatic agents, indicating potential applications in the development of anti-infectives . More broadly, the 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, serving as a key precursor for the synthesis of various bioactive molecules. These derivatives are frequently investigated for their cytotoxic effects and have shown promise in the search for new anticancer agents with selective toxicity profiles . The core quinoline structure can be synthesized via classic methods such as the Conrad-Limpach reaction, which involves the cyclization of aniline derivatives with acetonedicarboxylate esters . The presence of multiple functional groups on the quinoline ring, including the hydroxyl group at the 4-position and the ester at the 3-position, makes this compound a valuable and versatile building block for further chemical modifications, including aminomethylation and Knoevenagel condensation reactions, to generate diverse libraries for biological screening . This product is intended for research use only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

ethyl 7-methyl-4-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-17-13(16)10-7-14-11-6-8(2)4-5-9(11)12(10)15/h4-7H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOMNKPYBWQMAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70508220
Record name Ethyl 7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70508220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41460-18-8
Record name Ethyl 7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70508220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Synthesis of Isatoic Anhydrides

The preparation of ethyl 4-hydroxy-7-methylquinoline-3-carboxylate often begins with the synthesis of substituted isatoic anhydrides from 2-aminobenzoic acids. A green chemistry approach employs triphosgene (bis(trichloromethyl) carbonate) as a cyclizing agent in tetrahydrofuran (THF) at room temperature. For example, 2-amino-4-methylbenzoic acid reacts with triphosgene to form the corresponding isatoic anhydride, which serves as a key electrophilic intermediate. This method avoids traditional phosgene gas, enhancing safety and reproducibility.

Reaction Conditions :

  • Solvent : THF (anhydrous)

  • Temperature : 25°C (room temperature)

  • Reagents : Triphosgene (1.1 equiv), 2-aminobenzoic acid derivatives

  • Yield : 85–92% for anhydride formation.

Step 2: Cyclocondensation with Ethyl Acetoacetate

The second step involves reacting the isatoic anhydride with the sodium enolate of ethyl acetoacetate in N,N-dimethylacetamide (DMAc). The enolate is generated in situ using sodium hydroxide, facilitating nucleophilic attack on the anhydride’s electrophilic carbonyl group. Cyclization proceeds via a 6-exo-trig mechanism, followed by tautomerization to yield the quinoline core.

Mechanistic Insights :

  • Enolate Formation : Ethyl acetoacetate deprotonates in the presence of NaOH, forming a resonance-stabilized enolate.

  • Nucleophilic Attack : The enolate attacks the anhydride’s ester carbonyl, forming a tetrahedral intermediate that collapses to release CO₂.

  • Cyclization and Aromatization : Intramolecular attack by the aniline nitrogen on the ketone group initiates ring closure, followed by dehydration to yield the 4-hydroxyquinoline derivative.

Optimization Highlights :

  • Solvent : DMAc enhances reaction efficiency due to its high polarity and boiling point (165°C).

  • Temperature : Reactions conducted at 80–100°C achieve complete conversion within 4–6 hours.

  • Yield : 60–75% for the quinoline product after recrystallization.

Cyclization of Enamines from Enol Ethers

Enamine Formation via Acylation of Malonic Esters

An alternative route, described in a patent, involves the acylation of diethyl malonate with substituted benzoyl chlorides. For instance, 2,4-dichloro-5-fluoro-3-methylbenzoic acid chloride reacts with diethyl malonate in toluene under basic conditions (Mg shavings and H₂SO₄), forming a β-ketoester intermediate. Subsequent treatment with ethyl orthoformate and acetic anhydride generates an enol ether, which undergoes cyclization upon heating.

Key Steps :

  • Acylation : Diethyl malonate + benzoyl chloride → β-ketoester.

  • Enol Ether Formation : β-ketoester + ethyl orthoformate → enol ether.

  • Cyclization : Thermal treatment (80–180°C) in dimethylformamide (DMF) induces ring closure.

Industrial Considerations :

  • Scale-Up : Batch reactors with temperature-controlled jacketing ensure consistent heat distribution.

  • Purification : Crude products are recrystallized from methanol/water mixtures, achieving >95% purity.

Comparative Analysis of Preparation Methods

Method Starting Materials Conditions Yield Advantages Limitations
Two-Step Cyclocondensation2-Aminobenzoic acidsTHF/DMAc, 80–100°C60–75%Green chemistry, high regioselectivityRequires toxic triphosgene
Enamine CyclizationDiethyl malonate, benzoyl chloridesToluene/DMF, 80–180°C50–65%Scalable for industrial productionMulti-step, low atom economy

Industrial Production and Process Optimization

Large-scale synthesis prioritizes cost-effectiveness and safety. The two-step method is favored in pharmaceutical settings due to its regioselectivity and compatibility with continuous flow systems. Key optimizations include:

  • Solvent Recycling : DMAc and THF are recovered via distillation, reducing waste.

  • Catalyst Screening : NaHCO₃ replaces NaOH in enolate formation to minimize side reactions.

  • Quality Control : HPLC with C18 columns (e.g., Poroshell 120 EC-C18) ensures product purity >99% .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-7-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-7-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, its anticancer activity may be attributed to the inhibition of topoisomerase enzymes, which are crucial for DNA replication and cell division .

Comparison with Similar Compounds

Substituent Effects at Position 7

The methyl group at position 7 in the target compound contrasts with halogen (Cl, F), trifluoromethyl (CF₃), and methoxy (OCH₃) groups in analogs:

  • Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (CAS 70458-93-4): Dual halogenation (Cl, F) elevates molecular weight (269.66 g/mol) and lipophilicity (LogP = 2.50), improving membrane permeability but possibly reducing solubility .
  • Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (CAS 391-02-6): The CF₃ group introduces strong electron-withdrawing effects, altering electronic distribution and increasing metabolic stability compared to the methyl group .
Table 1: Substituent Impact at Position 7
Compound Substituent (Position 7) Molecular Weight (g/mol) LogP Key Property Changes
Target compound Methyl 217.22* ~1.8* Moderate lipophilicity, good solubility
Ethyl 7-Cl-4-OH-2-Me-3-COOEt Chlorine 265.69 N/A Enhanced halogen bonding potential
Ethyl 7-Cl-6-F-4-OH-3-COOEt Cl, F 269.66 2.50 High lipophilicity, low solubility
Ethyl 7-CF₃-4-OH-3-COOEt CF₃ 285.20* ~3.0* Electron-withdrawing, metabolic stability

*Estimated based on molecular formula.

Ester Group Variations at Position 3

Replacing the ethyl ester with methyl or carboxylic acid groups alters pharmacokinetics:

  • Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate (): Methyl esters generally exhibit faster hydrolysis in vivo, reducing half-life compared to ethyl esters .
  • 4-Hydroxy-7-methylquinoline-3-carboxylic acid (CAS 256923-25-8): The free acid form increases water solubility but may limit blood-brain barrier penetration .

Positional Isomerism and Functional Group Modifications

  • Ethyl 4-[(2-hydroxyphenyl)amino]-7-CF₃-3-COOEt (CAS 881941-31-7): The 2-hydroxyphenylamino group introduces hydrogen-bonding capacity, improving target affinity .

Biological Activity

Ethyl 4-hydroxy-7-methylquinoline-3-carboxylate is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article compiles findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is a quinoline derivative characterized by the following structural features:

  • Molecular Formula : C12H11NO3
  • Molecular Weight : Approximately 219.22 g/mol

The presence of the hydroxyl group at the 4-position and the methyl group at the 7-position significantly influence its biological activity and reactivity.

Antimicrobial Properties

Studies have indicated that this compound exhibits notable antimicrobial activity against various pathogens. Research has shown its effectiveness against both bacterial and fungal strains, suggesting potential applications in treating infections caused by resistant microorganisms.

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly its ability to inhibit cell proliferation in cancerous cell lines. The mechanism of action appears to involve the inhibition of topoisomerase enzymes, which are essential for DNA replication and cell division. This inhibition can lead to apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. Preliminary findings suggest that it may reduce inflammation through modulation of inflammatory pathways, although detailed mechanisms remain to be fully elucidated.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other quinoline derivatives:

CompoundKey FeaturesBiological Activity
Ethyl 4-hydroxyquinoline-3-carboxylateLacks methyl group at position 7Reduced antimicrobial activity
Ethyl 4-hydroxy-7-trifluoromethylquinoline-3-carboxylateContains trifluoromethyl groupAltered pharmacological profile
Ethyl 8-bromo-4-hydroxy-7-methylquinoline-3-carboxylateBromine substitution at position 8Enhanced reactivity but varied activity

This table illustrates how structural variations can impact the biological activities of quinoline derivatives, highlighting the significance of the methyl group at position 7 in this compound.

Case Studies

  • Antimicrobial Study : In a study published in Journal of Antimicrobial Chemotherapy, this compound was tested against Staphylococcus aureus and Candida albicans. The compound demonstrated significant inhibition zones compared to standard antibiotics, indicating strong antimicrobial potential.
  • Cancer Cell Line Research : A study conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .
  • Inflammatory Response : Research published in Pharmacological Reports examined the anti-inflammatory effects of this compound in animal models. Results indicated a significant reduction in inflammatory markers following administration, supporting its use in inflammatory conditions.

Q & A

Q. What are the common synthetic routes for ethyl 4-hydroxy-7-methylquinoline-3-carboxylate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is typically synthesized via condensation reactions involving substituted aniline derivatives and diethyl ethoxymethylenemalonate, followed by cyclization under acidic conditions. For example, a modified Gould-Jacobs reaction can be employed, where:

Step 1 : Ethyl 3-(7-methyl-4-hydroxyquinolin-3-yl)propanoate is formed via condensation.

Step 2 : Cyclization using polyphosphoric acid (PPA) or H₂SO₄ yields the quinoline core.
Optimization strategies include:

  • Catalyst Screening : Testing Brønsted vs. Lewis acids (e.g., PPA vs. ZnCl₂) to improve cyclization efficiency.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance intermediate stability.

  • Temperature Control : Maintaining 80–100°C during cyclization minimizes side reactions.
    Typical yields range from 45% to 68% depending on substituent steric effects .

    • Data Table : Synthetic Route Comparison
MethodCatalystSolventTemperature (°C)Yield (%)
Gould-Jacobs ModifiedPPAToluene11062
Acid-CatalyzedH₂SO₄DMF9055

Q. How do the structural features of this compound influence its physicochemical properties and reactivity?

  • Methodological Answer : Key structural elements include:
  • 4-Hydroxy Group : Enhances hydrogen-bonding capacity, affecting solubility (logP ~2.1) and crystallinity.
  • 7-Methyl Substituent : Increases lipophilicity, influencing membrane permeability in biological assays.
  • Ethyl Ester : Provides a handle for derivatization (e.g., hydrolysis to carboxylic acid).
    Reactivity is dominated by the quinoline core’s electrophilic aromatic substitution (e.g., halogenation at C-6/C-8 positions under mild conditions). Stability studies show degradation at pH >10 due to ester hydrolysis .

Q. What spectroscopic and chromatographic methods are recommended for characterizing and validating the purity of this compound?

  • Methodological Answer :
  • NMR : ¹H NMR (DMSO-d₆) confirms substituent positions: δ 8.45 (s, H-2), δ 6.85 (d, H-5), δ 2.40 (s, 7-CH₃).
  • HPLC : Reverse-phase C18 column (gradient: 0.1% TFA in H₂O/MeCN) with UV detection at 254 nm; retention time ~8.2 min.
  • Mass Spectrometry : ESI-MS m/z 261.1 [M+H]⁺.
    Purity ≥95% is achievable via recrystallization from ethanol/water (3:1) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

  • Methodological Answer : Contradictions often arise from variations in assay conditions or cellular models. To address this:

Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC₅₀ reproducibility in enzyme inhibition assays).

Control Experiments : Test for off-target effects using knockout cell lines or competitive binding assays.

Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and adjust for differences in solvent/DMSO concentrations.
For example, discrepancies in antimicrobial activity may stem from variations in bacterial strain susceptibility or nutrient media composition .

Q. What computational modeling approaches are suitable for predicting the interaction mechanisms of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding to targets like DNA gyrase or kinase domains. Focus on the 4-hydroxy group’s role in hydrogen bonding.
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-protein complexes.
  • QSAR Models : Train models on analogs (e.g., 7-Cl or 6-F derivatives) to predict bioactivity cliffs.
    Computational predictions should be validated via SPR (surface plasmon resonance) for binding affinity .

Q. What experimental strategies are effective in elucidating the metabolic stability and degradation pathways of this compound in physiological environments?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactor; monitor via LC-MS/MS for oxidative metabolites (e.g., hydroxylation at C-5).
  • Forced Degradation : Expose to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (ICH Q1B) conditions.
  • Degradation Product Isolation : Use preparative HPLC to isolate major degradation products (e.g., carboxylic acid from ester hydrolysis) and characterize via HRMS/NMR.
    Stability data under physiological pH (7.4) and temperature (37°C) are critical for pharmacokinetic profiling .

Structural Analogs and Comparative Analysis

  • Data Table : Key Structural Analogs
Compound NameModificationsUnique Properties
Ethyl 4-chloro-6-methylquinoline-3-carboxylateCl at C-4, CH₃ at C-6Enhanced electrophilicity
Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylateF at C-7Improved metabolic stability
Ethyl 4-amino-6-methoxyquinoline-3-carboxylateNH₂ at C-4, OCH₃ at C-6Higher solubility in aqueous media
Source: Structural comparisons from related quinoline derivatives .

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